molecular formula C12H14INO3 B11780818 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine

Cat. No.: B11780818
M. Wt: 347.15 g/mol
InChI Key: DVHLNMALLOPAGB-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method includes the reaction of 2-(Diethoxymethyl)furo[3,2-c]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,2-c]pyridine derivative.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antiviral Activity : Research indicates that derivatives of furo[3,2-c]pyridines have shown promise as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or pathways, similar to other pyridine derivatives that have been investigated for HIV treatment .
  • Anticancer Properties : Several studies have highlighted the potential of furo[3,2-c]pyridine derivatives in cancer therapy. They may act as inhibitors of angiogenesis (the formation of new blood vessels), which is crucial in tumor growth and metastasis. This mechanism has been linked to the inhibition of TIE-2 and VEGFR-2 kinase activity .
  • Neuroprotective Effects : Recent findings suggest that compounds with similar structures may offer neuroprotective benefits in disorders like Alzheimer's disease by modulating tau protein pathways involved in neurodegeneration .

Case Studies

Several case studies have explored the applications of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine:

  • Study on Antiviral Efficacy : A study demonstrated that furo[3,2-c]pyridine derivatives exhibited significant antiviral activity against various strains of viruses by inhibiting reverse transcriptase activity, which is critical for viral replication .
  • Cancer Treatment Research : In vitro studies showed that certain derivatives could inhibit angiogenesis in cancer models by blocking key signaling pathways involved in endothelial cell proliferation .
  • Neurodegenerative Disease Models : Research indicated that compounds related to this compound could reduce tau pathology in cellular models, suggesting potential therapeutic effects for Alzheimer's disease .

Data Table: Biological Activities and Applications

Activity TypeMechanismApplication AreaReference
AntiviralInhibition of viral replicationHIV treatment
AnticancerInhibition of angiogenesisCancer therapy
NeuroprotectiveModulation of tau protein pathwaysAlzheimer's disease

Mechanism of Action

The mechanism by which 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethoxymethyl)-7-bromofuro[3,2-c]pyridine
  • 2-(Diethoxymethyl)-7-chlorofuro[3,2-c]pyridine
  • 2-(Diethoxymethyl)-7-fluorofuro[3,2-c]pyridine

Uniqueness

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Additionally, the combination of furan and pyridine rings provides a unique scaffold for the development of new compounds with potential biological activity.

Biological Activity

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a furo[3,2-c]pyridine core which is modified with diethoxymethyl and iodine substituents. The structural formula can be represented as follows:

C12H14INO2\text{C}_{12}\text{H}_{14}\text{I}\text{N}\text{O}_2

This compound's unique structure contributes to its diverse biological activities.

Inhibition of Monoamine Oxidases (MAOs)

One of the primary areas of investigation for this compound is its inhibition of monoamine oxidases (MAO A and B). These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurological disorders.

  • Inhibition Potency : Preliminary studies indicate that derivatives of furo[3,2-c]pyridine, including this compound, exhibit significant inhibitory effects on MAO A and B. For instance, certain derivatives have shown IC50 values around 1 μM for MAO A and approximately 0.51 μM for MAO B .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : The compound was tested against breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cell lines.
  • IC50 Values : The antitumor activity was notable, with IC50 values ranging from 4.80 to 11.3 μM across different cell lines, indicating moderate to strong efficacy against tumor growth .

The proposed mechanisms through which this compound exerts its biological effects include:

  • MAO Inhibition : By inhibiting MAOs, the compound may increase levels of neurotransmitters such as serotonin and dopamine, potentially providing neuroprotective effects.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, contributing to its antitumor activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of furo[3,2-c]pyridine derivatives. Key observations include:

  • Substituent Effects : The presence of specific substituents such as diethoxymethyl and iodine significantly enhances the inhibitory potency against MAOs and improves antitumor activity.
  • Core Structure : The furo[3,2-c]pyridine scaffold appears to be essential for maintaining biological activity while allowing for modifications that can improve efficacy and selectivity.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
MAO A Inhibition-~1
MAO B Inhibition-~0.51
Antitumor ActivityMCF-74.80 - 6.82
Antitumor ActivityHCT116-
Antitumor ActivitySK-OV-311.3

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress induced by amyloid-beta peptides. The results indicated significant improvements in cell viability compared to untreated controls, suggesting potential applications in Alzheimer's disease therapy .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of this compound against a panel of human cancer cell lines using MTT assays. The results demonstrated dose-dependent cytotoxicity with significant inhibition of cell proliferation at concentrations correlating with the observed IC50 values .

Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

2-(diethoxymethyl)-7-iodofuro[3,2-c]pyridine

InChI

InChI=1S/C12H14INO3/c1-3-15-12(16-4-2)10-5-8-6-14-7-9(13)11(8)17-10/h5-7,12H,3-4H2,1-2H3

InChI Key

DVHLNMALLOPAGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC2=CN=CC(=C2O1)I)OCC

Origin of Product

United States

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